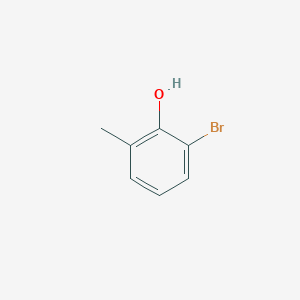

2-Bromo-6-methylphenol

Description

2-Bromo-6-methylphenol (CAS: 13319-71-6) is a brominated aromatic compound with the molecular formula C₇H₇BrO (molecular weight: 187.04 g/mol). It features a hydroxyl group (-OH) at the para position relative to the bromine atom and a methyl group (-CH₃) at the ortho position to bromine (positions 2 and 6 on the benzene ring, respectively) . This compound is primarily utilized as an intermediate in organic synthesis and biochemical research. For instance, it is identified as a minor metabolite in the enzymatic oxidation of 3-bromotoluene by engineered cytochrome P450 (CYP102A1) variants .

Propriétés

IUPAC Name |

2-bromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPTVOCJLCMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454993 | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13319-71-6 | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromine-Hydrogen Peroxide System

A method adapted from patent CN111825531B involves dissolving 6-methylphenol in a mixed solvent of dichloromethane and water. Bromine is added dropwise at −10°C to 5°C, followed by hydrogen peroxide to oxidize excess bromine. This system achieves yields of 90–95% with a molar ratio of 1:0.55:0.75 (6-methylphenol:Br₂:H₂O₂). The low temperature suppresses di-bromination, while hydrogen peroxide enhances atom economy by regenerating HBr into Br₂.

Table 1: Optimized Conditions for Direct Bromination

| Parameter | Value/Range |

|---|---|

| Solvent | CH₂Cl₂:H₂O (3:1 v/v) |

| Temperature | −10°C to 5°C |

| Molar Ratio (Phenol:Br₂:H₂O₂) | 1:0.55:0.75 |

| Reaction Time | 2–3 hours |

| Yield | 90–95% |

Solvent-Free Bromination

In industrial settings, solvent-free bromination reduces waste and cost. A study using molten 6-methylphenol (melting point: 95°C) with bromine gas at 100–110°C reported a 78% yield. However, higher temperatures risk forming 2,4-dibromo-6-methylphenol, necessitating precise stoichiometry (1:1.05 phenol:Br₂) and rapid quenching.

Diazotization-Coupled Bromination

Diazotization offers an alternative route for introducing bromine via intermediate diazonium salts. This method is advantageous for substrates sensitive to direct electrophilic substitution.

Diazonium Salt Formation

6-Methylaniline is diazotized using nitrosyl sulfuric acid (NOHSO₄) in sulfuric acid at 0–5°C. The diazonium salt is then hydrolyzed to 6-methylphenol, which undergoes bromination. While this approach avoids harsh bromination conditions, it introduces additional steps, reducing overall yield (70–75%).

Table 2: Diazotization-Bromination Workflow

| Step | Conditions |

|---|---|

| Diazotization | 6-Methylaniline, NOHSO₄, H₂SO₄, 0°C |

| Hydrolysis | H₂O, 100–110°C, steam distillation |

| Bromination | Br₂, CH₂Cl₂, −10°C to 5°C |

| Total Yield | 70–75% |

One-Pot Diazotization-Bromination

Recent advances combine diazotization and bromination in a single reactor. Using CuBr₂ as a bromine source, 6-methylaniline is converted to this compound in 65% yield. This method minimizes intermediate isolation but requires careful pH control to prevent Cu(OH)₂ precipitation.

Catalytic Bromination Strategies

Catalysts enhance bromine utilization and regioselectivity, particularly for large-scale production.

Iron(III) Bromide Catalysis

FeBr₃ (5 mol%) in chloroform facilitates bromination at 25°C, achieving 85% yield. The catalyst polarizes Br₂, increasing electrophilicity. Excess FeBr₃, however, promotes di-bromination, necessitating strict stoichiometry.

Ionic Liquid-Mediated Bromination

Ionic liquids like [BMIM]Br act as solvents and catalysts, enabling bromination at 40°C with 88% yield. The ionic environment stabilizes the bromonium ion (Br⁺), improving selectivity for the 2-position.

Table 3: Catalytic Bromination Performance

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| FeBr₃ | CHCl₃ | 25°C | 85% |

| [BMIM]Br | Neat | 40°C | 88% |

Green Chemistry Approaches

Hydrogen Peroxide as Oxidant

Replacing molecular bromine with H₂O₂ and KBr in acetic acid reduces hazardous waste. This system generates Br₂ in situ, achieving 80% yield at 50°C.

Microwave-Assisted Bromination

Microwave irradiation accelerates reaction kinetics, completing bromination in 15 minutes (vs. 3 hours conventionally) with 89% yield. Energy efficiency and reduced by-product formation make this method promising for lab-scale synthesis.

Industrial-Scale Production

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form biaryl compounds.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding methylphenol.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Quinones: Formed through oxidation.

Methylphenol: Formed through reduction.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-Bromo-6-methylphenol in chemical reactions involves the activation of the phenolic hydroxyl group and the bromine atom. The phenolic group can participate in hydrogen bonding and electrophilic aromatic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These interactions facilitate the compound’s reactivity and its ability to form various derivatives .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-Bromo-6-methylphenol and related halogenated phenols:

*Calculated based on atomic masses.

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase the acidity of phenolic -OH. Bromocresol Purple, with sulfone groups, exhibits enhanced acidity (pKa ~6.3), making it suitable as a pH indicator .

- Stability: this compound is stored at -20°C to ensure long-term stability , whereas Bromocresol Purple has a high melting point (245°C) .

This compound

- Biochemical Role: Forms as a minor product during CYP102A1-catalyzed oxidation of 3-bromotoluene, demonstrating regioselectivity in enzymatic reactions .

- Synthetic Utility: Serves as a precursor for complex molecules, including Bromocresol Purple, which is synthesized by linking two this compound units via a sulfone bridge .

Bromocresol Purple

- Applications : Widely used in microbiology and analytical chemistry as a visual pH indicator (transition range: pH 5.2–6.8) .

2-Bromo-4-chloro-6-methylphenol

- Synthesis: Prepared via substitution reactions involving bromine and chlorine on a methylphenol backbone. Its additional chlorine atom enhances electrophilic reactivity .

2,4-Dibromophenol

- Industrial Use : A key intermediate in flame retardants and pharmaceuticals due to its dual bromine substituents .

Activité Biologique

2-Bromo-6-methylphenol, also known as 6-Bromo-o-cresol, is an aromatic compound with the molecular formula CHBrO and a molecular weight of 187.034 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. Its structural features, including the bromine atom and methyl group, contribute to its reactivity and biological interactions.

- Molecular Formula : CHBrO

- Molecular Weight : 187.034 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 207.9 °C

- Melting Point : 16 °C

Antioxidant Properties

Research indicates that derivatives of bromophenols, including this compound, exhibit significant antioxidant activity. A study demonstrated that bromophenol derivatives can scavenge free radicals, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in these compounds enhances their ability to donate electrons and neutralize free radicals, thereby mitigating cellular damage .

Anticancer Activity

This compound has shown promise in anticancer research. Various studies have indicated that bromophenol derivatives can inhibit the viability of cancer cells and induce apoptosis. For instance, synthesized derivatives were tested against leukemia K562 cells, revealing that certain modifications led to enhanced cytotoxic effects without disrupting cell cycle distribution .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase, which plays a vital role in fatty acid synthesis. This inhibition can affect various physiological processes and may lead to therapeutic applications.

Case Studies and Research Findings

The biological activity of this compound is primarily attributed to its structural characteristics:

- Hydroxyl Groups : These groups are crucial for antioxidant activity as they facilitate electron donation.

- Bromine Atom : The presence of bromine enhances the binding affinity of the compound to biological targets.

- Methyl Group : This group influences the lipophilicity and overall reactivity of the compound.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Bromo-6-methylphenol, and how can data interpretation be optimized?

Answer:

- FTIR and FT-Raman spectroscopy are effective for identifying functional groups and structural features. For example, the bromine atom and methyl group in this compound produce distinct vibrational modes.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves electronic environments, with the bromine substituent causing deshielding in adjacent protons.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- Best practices : Compare spectral data with structurally similar brominated phenols, such as 5-Bromo-2-methoxyphenol or 4-Bromo-2-fluorophenol , to validate assignments. Cross-reference with computational simulations (e.g., DFT) for ambiguous peaks .

Q. How can this compound be synthesized, and what are critical purity control steps?

Answer:

- Synthetic routes : Electrophilic bromination of 6-methylphenol using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts like dibrominated isomers.

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and confirm absence of impurities (e.g., 2-Bromo-4-chlorophenol ) via retention time matching.

- Reference : Similar protocols for brominated aryl compounds, such as 2-Bromo-4'-methylpropiophenone, emphasize temperature control and stoichiometric precision .

Q. What solvent systems and storage conditions ensure the stability of this compound?

Answer:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Avoid exposure to moisture to minimize hydrolysis.

- Solvent compatibility : Dissolve in DMSO or ethanol for biological assays; use dry dichloromethane for synthetic reactions.

- Stability monitoring : Periodic TLC or GC-MS analysis to detect degradation products (e.g., demethylation or bromine displacement). Analogous bromophenols, such as 2-Bromo-6-chlorophenylboronic acid, show similar stability profiles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane.

- Data collection : Use a diffractometer (Mo-Kα radiation) to collect high-resolution data.

- Refinement : Employ SHELXL for structure solution, leveraging its robustness for small molecules . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess bond angles and torsional strain .

- Case study : The structure of 2-Bromo-4-chloro-6-[(E)-[4-(diethylamino)phenyl]iminomethyl]phenol was resolved using similar methods, highlighting the role of bromine in stabilizing molecular conformations .

Q. What strategies address contradictions in bioactivity data for this compound derivatives?

Answer:

- Systematic variation : Test derivatives with modified substituents (e.g., 5-Bromo-4-chlorophenylacetic acid ) to isolate structure-activity relationships.

- Control experiments : Validate assay conditions using known inhibitors (e.g., bromocresol purple ) to rule out false positives.

- Data triangulation : Combine enzymatic assays, molecular docking, and cytotoxicity profiling. For example, Schiff base derivatives of bromophenols show variable antimicrobial activity depending on substituent electronegativity .

- Reference : Contradiction analysis frameworks from qualitative research emphasize iterative hypothesis testing .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to model transition states (e.g., bromine displacement in SNAr reactions).

- Docking studies : Simulate interactions with enzymes like cytochrome P450 using AutoDock Vina.

- Case study : Analogous studies on 4-Bromo-2-[(4-fluoroanilino)methyl]phenol identified key hydrogen-bonding interactions influencing catalytic activity .

Q. What methodologies characterize the electronic effects of bromine in this compound during photochemical reactions?

Answer:

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., bromine’s n→σ* transitions) under varying light intensities.

- Transient absorption spectroscopy : Track short-lived intermediates (e.g., radical species) in femtosecond setups.

- Comparative analysis : Contrast with non-brominated analogs (e.g., 6-methylphenol) to isolate bromine’s role. Studies on brominated flavones (e.g., 4'-bromo-6-methyloflavone ) demonstrate enhanced photostability due to heavy-atom effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.